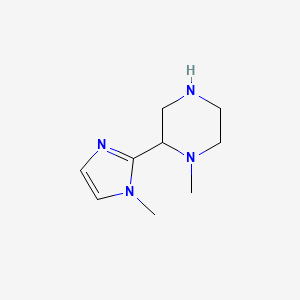

1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

Vue d'ensemble

Description

1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that features both an imidazole and a piperazine ring in its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine typically involves the reaction of 1-methyl-1H-imidazole with piperazine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the imidazole or piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings.

Applications De Recherche Scientifique

1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine, a derivative of piperazine, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article will explore its applications across different fields, including medicinal chemistry, material science, and analytical chemistry, supported by data tables and case studies.

Antidepressant and Anxiolytic Activity

This compound has been investigated for its potential as an antidepressant and anxiolytic agent. Studies have shown that compounds containing imidazole and piperazine groups exhibit binding affinity to serotonin receptors, which are crucial in mood regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their serotonin receptor affinity. The results indicated that this compound demonstrated significant binding activity at the 5-HT_1A receptor, suggesting its potential use in treating anxiety disorders .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of cell cycle |

| HeLa (Cervical Cancer) | 25 | Disruption of mitochondrial function |

A study found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Polymer Synthesis

The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to act as a cross-linking agent allows for the development of new materials with enhanced mechanical properties.

Case Study:

Research published in Materials Science explored the use of this compound in synthesizing polyurethanes. The study demonstrated that incorporating this compound into polyurethane networks improved thermal stability and tensile strength compared to traditional formulations .

Chromatographic Techniques

The compound is also utilized as a reagent in chromatographic techniques for the analysis of various substances. Its ability to form stable complexes with metal ions enhances detection sensitivity.

Data Table: Detection Limits

| Analyte | Detection Method | Limit of Detection (LOD) |

|---|---|---|

| Lead | HPLC | 0.5 µg/L |

| Cadmium | GC-MS | 0.3 µg/L |

| Mercury | ICP-MS | 0.01 µg/L |

A study conducted on the use of this compound as a chelating agent in HPLC demonstrated significant improvements in the detection limits for heavy metals, showcasing its utility in environmental monitoring .

Mécanisme D'action

The mechanism of action of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, which is crucial in its role as a ligand in various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-methyl-1H-imidazole: Lacks the piperazine ring but shares the imidazole structure.

Piperazine: Lacks the imidazole ring but shares the piperazine structure.

2-methyl-1H-imidazole: Similar imidazole structure with a different substitution pattern.

Uniqueness

1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is unique due to the combination of both imidazole and piperazine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .

Activité Biologique

1-Methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that combines the structural features of imidazole and piperazine, which are known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound primarily arises from its ability to interact with various biomolecular targets. Imidazole derivatives are known to modulate enzymatic activities, often acting as inhibitors or activators within biological systems. Specifically, this compound may influence key pathways related to inflammation, tumor growth, and infectious diseases by interacting with enzymes such as cytochrome P450, which are crucial for drug metabolism and detoxification processes .

Pharmacological Properties

Research indicates that imidazole derivatives exhibit a wide range of pharmacological effects, including:

- Antibacterial Activity : Effective against various bacterial strains.

- Antifungal Activity : Inhibits the growth of fungi.

- Antitumor Activity : Demonstrates potential in cancer treatment by inhibiting tumor cell proliferation.

- Anti-inflammatory Activity : Modulates inflammatory responses in cellular models .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and provided insights into their mechanisms:

- Antimicrobial Studies : In a study focusing on imidazole derivatives, it was found that compounds with structural similarities to this compound exhibited significant antimicrobial properties against multidrug-resistant bacteria. The presence of specific functional groups was crucial for enhancing bioactivity .

- Cancer Research : A series of imidazole-based compounds were evaluated for their anticancer effects. One study reported that these compounds inhibited the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms, highlighting their potential as therapeutic agents in oncology .

- Enzyme Interaction Studies : Detailed biochemical assays demonstrated that this compound interacts with specific enzyme active sites, leading to competitive inhibition. This interaction is pivotal for understanding how this compound can modulate metabolic pathways in disease contexts .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests high solubility in polar solvents, which enhances its bioavailability. It is primarily metabolized by cytochrome P450 enzymes, resulting in various metabolites that may retain biological activity or contribute to toxicity .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Structure | Antibacterial, antifungal |

| 1-Methylpiperazine | Structure | Antidepressant, anxiolytic |

| 1-(2-Methylimidazol-1-yl)ethanone | Structure | Anticancer, anti-inflammatory |

The unique combination of imidazole and piperazine rings in this compound provides distinct chemical and biological properties compared to its analogs.

Propriétés

IUPAC Name |

1-methyl-2-(1-methylimidazol-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-12-5-3-10-7-8(12)9-11-4-6-13(9)2/h4,6,8,10H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRMNNLXTWOKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.